molecular formula C11H12INO B1323446 N-环丙基-3-碘-4-甲基苯甲酰胺 CAS No. 515135-47-4

N-环丙基-3-碘-4-甲基苯甲酰胺

货号 B1323446
CAS 编号: 515135-47-4
分子量: 301.12 g/mol
InChI 键: XHWZRKFSZMTBIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-3-iodo-4-methylbenzamide is a compound that is structurally related to various benzamide derivatives which have been synthesized and studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as p38 mitogen-activated protein kinase (MAPK) inhibition , and as imaging agents for metastatic melanoma .

Synthesis Analysis

The synthesis of related N-cyclopropylbenzamide derivatives involves multiple steps, including the preparation of intermediates and final purification. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation, coupling of deprotected tritiated amine with acetyl 5-azidosalicylic acid chloride, and subsequent deprotection and purification . Another study reported the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, which displayed potent inhibitory activity against p38α MAPK . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of N-cyclopropyl-3-iodo-4-methylbenzamide.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structure of related compounds. For example, a novel bioactive heterocyclic compound containing a cyclopropyl group was characterized by X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed cell parameters . Similarly, the crystal structure of N-cyclohexyl-2-nitrobenzamide was determined, which crystallized in the monoclinic space group P21/n . These studies suggest that a similar approach could be used to analyze the molecular structure of N-cyclopropyl-3-iodo-4-methylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be complex. For instance, the iodocyclization of o-alkynylbenzamides was revisited, and it was found that cyclization via the amide oxygen is more common than previously thought, leading to the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . This indicates that the reactivity of the amide group in N-cyclopropyl-3-iodo-4-methylbenzamide could also lead to unexpected products under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure. For example, the presence of a cyclopropyl group can influence the compound's lipophilicity and steric hindrance, which in turn can affect its biological activity . The iodine substituent in the compound of interest could also contribute to its reactivity, especially in electrophilic substitution reactions . The crystallographic studies provide information on the solid-state properties, such as crystal packing and potential hydrogen bonding, which can be relevant for the compound's stability and solubility .

科学研究应用

合成和生物学评价

N-环丙基-3-碘-4-甲基苯甲酰胺衍生物的一个重要应用是合成和生物学评价具有潜在药用价值的化合物。例如,Heo 等人 (2015 年) 合成了一系列结合了苯甲酮和 N-环丙基-3-甲基苯甲酰胺的杂化分子,并将其作为新型 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂进行了评估。他们发现了化合物 10g,它在 THP-1 单核细胞中表现出有效的 p38α MAPK 抑制活性和显着的抗炎活性,证明了这些化合物在开发新的抗炎药中的潜力 (Heo 等人,2015 年)

化学性质和反应

另一个研究领域涉及了解与 N-环丙基-3-碘-4-甲基苯甲酰胺相关的化合物的化学性质和反应。例如,Constantino 和 Iley (2004 年) 使用四苯基卟啉亚铁 (III) 氯化物-Bu'(t)OOH 体系研究了叔苯甲酰胺(包括 N-环丙基-N-甲基苯甲酰胺)的氧化。他们探讨了反应速率、产物形成和动力学,为理解类似化合物的氧化过程做出了宝贵的贡献 (Constantino 和 Iley,2004 年)

药物开发和药理学

环丙基,N-环丙基-3-碘-4-甲基苯甲酰胺的一个组成部分,由于其独特的化学性质,经常用于药物开发。Talele (2016 年) 综述了环丙基在药物候选物从临床前阶段过渡到临床阶段中的使用日益增多。环丙基提高了药物效力并减少了脱靶效应,使其成为新药设计中的宝贵特征 (Talele,2016 年)

未来方向

: S740678 | smolecule : N-Cyclopropyl-3-iodo-4-methylbenzamide | C11H12INO | ChemSpider : N-cyclopropyl-3-iodo-4-methylbenzamide | C11H12INO - PubChem

属性

IUPAC Name

N-cyclopropyl-3-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZRKFSZMTBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620013
Record name N-Cyclopropyl-3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-iodo-4-methylbenzamide

CAS RN

515135-47-4
Record name N-Cyclopropyl-3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-iodo-4-methylbenzoic acid (3.5 g, 13 mmol) was added thionyl chloride (10 mL) before heating the mixture to reflux for 1.5 h. The reaction mixture was concentrated in vacuo, and dissolved in DCM (50 mL) and Hünigs base (4.6 mL, 27 mmol). After the addition of cyclopropylamine (1.87 mL, 27 mmol) at −78° C., the reaction mixture was stirred at ambient Temp. for about 3 h. The mixture was diluted with 100 mL DCM, washed with 20 mL saturated, aqueous NaHCO3 and 20 mL 3 N HCl, and dried over anhydrous Na2SO4. The solid obtained was suspended in EtOAc and filtered to give the title compound. MS (ES+): 302 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
1.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 3-iodo-4-methylbenzoic acid (10.5 g, 40 mmol), 1-(3-dimethlaminopropyl) -3-ethylcarbodiimide hydrochloride (9.2 g, 48 mmol) and cyclopropylamine (2.6 g, 45.6 mmol) in N,N-dimethylformamide (70 ml) was stirred at room temperature for 4 h. Water (250 mL) was added. The solution was extracted with ethyl acetate (200mL×2), washed with saturated K2CO3 solution (200 mL) and water (200 mL). Organic layer was dried over Na2SO4 and evaporated under reduced pressure to give the desired product (11.8 g, 98%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

3-Iodo-4-methylbenzoic acid (5 g, 19.1 mmol) and HATU (8.71 g, 22.9 mmol) in DMF (25 ml) were stirred at room temperature for 10 minutes. HOBT (2.58 g, 19.1 mmol), cyclopropylamine (1.37 g, 22.9 mmol) and DIPEA (2.5 ml, 57.3 mmol) were added and stirring continued for 18 h. The DMF was evaporated under vacuum and the residue partitioned between DCM (100 ml) and aqueous sodium carbonate (1M, 75 ml). The aqueous layer was extracted with DCM (50 ml) and the combined organic phases washed with brine (75 ml) and dried (magnesium sulphate). The solution was absorbed onto silica and purified by chromatography on silica eluting with ethyl acetate/cyclohexane (1:3). The product fractions were reduced to dryness under vacuum to give N-cyclopropyl-3-iodo-4-methylbenzamide (4.7 g, 82%). LCMS: retention time 3.09 min, MH+302.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.71 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-iodo-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-iodo-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-3-iodo-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3-iodo-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-3-iodo-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3-iodo-4-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。